

# Application Notes and Protocols: Intramolecular Cyclization of Propargyl Derivatives

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## Compound of Interest

Compound Name: *Propargyl p-toluenesulfonate*

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These application notes provide a detailed overview of the intramolecular cyclization of propargyl derivatives, with a focus on the gold-catalyzed synthesis of 5-oxazole ketones from internal N-propargylamides. This reaction class serves as a powerful tool for the construction of heterocyclic structures relevant to pharmaceutical and materials science.

## Gold-Catalyzed Intramolecular Cyclization of Internal N-Propargylamides

The intramolecular cyclization of internal N-propargylamides offers an efficient route to synthesize 5-oxazole ketones. This process, facilitated by gold catalysis in the presence of an oxidant, proceeds under mild conditions with good functional group compatibility.

## Reaction Principle

The reaction is initiated by the gold catalyst activating the alkyne moiety of the N-propargylamide. This activation facilitates an intramolecular nucleophilic attack by the amide oxygen, leading to the formation of a vinyl-gold intermediate. Subsequent oxidation and rearrangement steps yield the final 5-oxazole ketone product.

## Quantitative Data Summary

The following table summarizes the reaction yields for the gold-catalyzed intramolecular cyclization of various N-propargylamides to 5-oxazole ketones. The reaction employs  $\text{Ph}_3\text{PAuCl}$  as the catalyst and 4-MeO-TEMPO as the oxidant.

| Entry | Substrate ( $\text{Ar}^1$ ) | Substrate ( $\text{Ar}^2$ ) | Product                                    | Yield (%) <sup>[1]</sup> |
|-------|-----------------------------|-----------------------------|--|--------------------------|
| 1     | Phenyl                      | Phenyl                      | 2,5-diphenyl-5-oxo-oxazole                 | 85                       |
| 2     | 4-Methylphenyl              | Phenyl                      | 2-(p-tolyl)-5-phenyl-5-oxo-oxazole         | 82                       |
| 3     | 4-Methoxyphenyl             | Phenyl                      | 2-(4-methoxyphenyl)-5-phenyl-5-oxo-oxazole | 78                       |
| 4     | 4-Chlorophenyl              | Phenyl                      | 2-(4-chlorophenyl)-5-phenyl-5-oxo-oxazole  | 88                       |
| 5     | Phenyl                      | 4-Methylphenyl              | 2-phenyl-5-(p-tolyl)-5-oxo-oxazole         | 83                       |
| 6     | Phenyl                      | 4-Bromophenyl               | 2-phenyl-5-(4-bromophenyl)-5-oxo-oxazole   | 80                       |

## Experimental Protocol: Gold-Catalyzed Synthesis of 5-Oxazole Ketones from N-Propargylamides

This protocol details the general procedure for the synthesis of 5-oxazole ketones from internal N-propargylamides.

Materials:

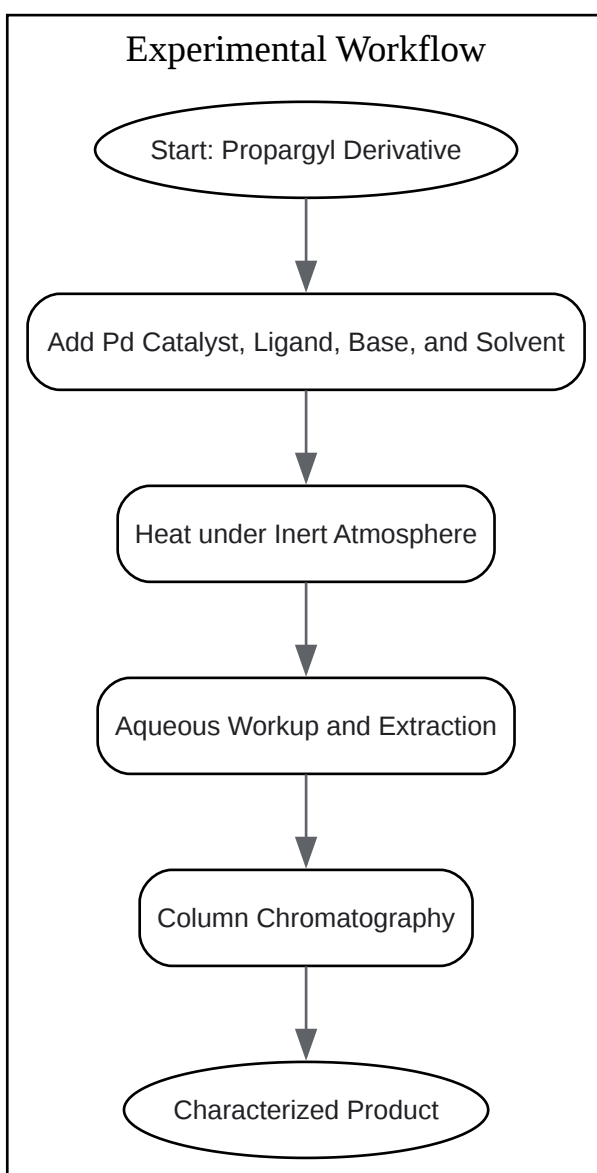
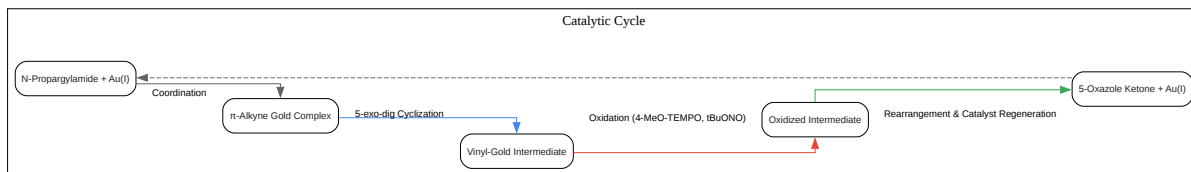
- N-propargylamide substrate (1.0 eq)
- $\text{Ph}_3\text{PAuCl}$  (0.05 eq)
- 4-MeO-TEMPO (2.0 eq)
- tert-Butyl nitrite (tBuONO) (2.0 eq)
- Dichloromethane (DCM)
- Argon or Nitrogen gas
- Standard laboratory glassware and stirring equipment
- Silica gel for column chromatography

#### Procedure:

- To a dry reaction flask, add the N-propargylamide substrate (0.2 mmol, 1.0 eq),  $\text{Ph}_3\text{PAuCl}$  (0.01 mmol, 0.05 eq), and 4-MeO-TEMPO (0.4 mmol, 2.0 eq).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add dry dichloromethane (2.0 mL) to the flask.
- Stir the mixture at room temperature for 5 minutes.
- Add tert-butyl nitrite (0.4 mmol, 2.0 eq) to the reaction mixture.
- Continue stirring the reaction at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 5-oxazole ketone.

## Proposed Reaction Mechanism

The proposed mechanism for the gold-catalyzed intramolecular cyclization of internal N-propargylamides is depicted below.



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## References

- 1. Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones [organic-chemistry.org]
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